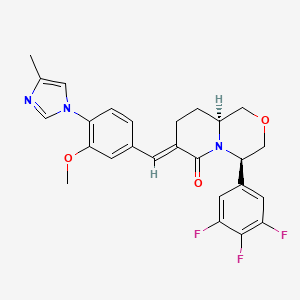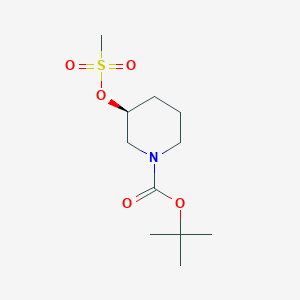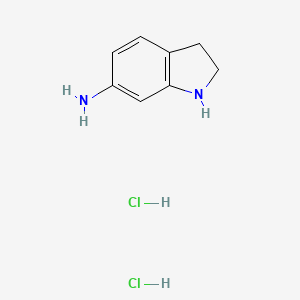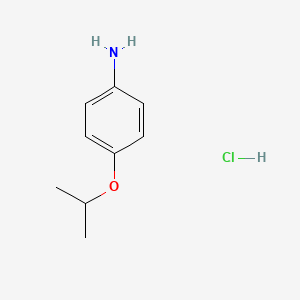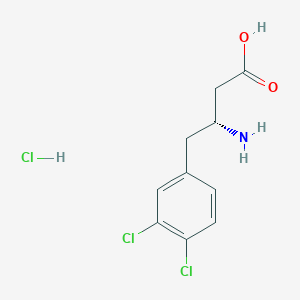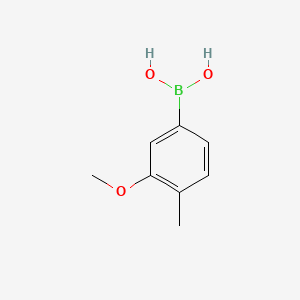
Acide 3-méthoxy-4-méthylphénylboronique
Vue d'ensemble
Description
3-Methoxy-4-methylphenylboronic acid is an organic compound with the molecular formula C8H11BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
3-Methoxy-4-methylphenylboronic acid has diverse applications in scientific research:
Safety and Hazards
Orientations Futures
3-Methoxy-4-methylphenylboronic acid has potential applications in the synthesis of various bioactive compounds, including hydroxyphenylnaphthols and combretastatin analogs . These compounds have potential therapeutic applications, indicating that 3-Methoxy-4-methylphenylboronic acid could play a role in the development of new drugs .
Mécanisme D'action
Target of Action
The primary target of 3-Methoxy-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The result of the action of 3-Methoxy-4-methylphenylboronic acid is the formation of new carbon-carbon bonds . This is a key step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-Methoxy-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .
Analyse Biochimique
Biochemical Properties
3-Methoxy-4-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center . Additionally, 3-Methoxy-4-methylphenylboronic acid can interact with enzymes such as 17β-hydroxysteroid dehydrogenase, where it acts as an inhibitor . This interaction is significant in the regulation of steroid hormone levels.
Cellular Effects
3-Methoxy-4-methylphenylboronic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, its interaction with 17β-hydroxysteroid dehydrogenase can alter the levels of steroid hormones, thereby impacting gene expression and cellular metabolism . Furthermore, the compound has been shown to induce changes in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 3-Methoxy-4-methylphenylboronic acid involves its binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition . In the case of 17β-hydroxysteroid dehydrogenase, 3-Methoxy-4-methylphenylboronic acid binds to the active site of the enzyme, preventing the conversion of steroid hormones. This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-4-methylphenylboronic acid can vary over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to excessive heat or strong oxidizing agents . Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase over extended periods, although its efficacy may decrease due to gradual degradation.
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-methylphenylboronic acid in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as liver toxicity and oxidative stress. These findings underscore the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
3-Methoxy-4-methylphenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 3-Methoxy-4-methylphenylboronic acid can affect metabolic flux by altering the levels of key metabolites involved in steroid hormone biosynthesis.
Transport and Distribution
Within cells and tissues, 3-Methoxy-4-methylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.
Subcellular Localization
The subcellular localization of 3-Methoxy-4-methylphenylboronic acid is influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylphenylboronic acid typically involves the reaction of 3-methoxy-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: 3-methoxy-4-methylphenyl magnesium bromide, trimethyl borate
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Hydrolysis: Acidic work-up with hydrochloric acid.
Industrial Production Methods: Industrial production methods for boronic acids, including 3-Methoxy-4-methylphenylboronic acid, often involve similar synthetic routes but are scaled up and optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-4-methylphenylboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or water), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methylphenylboronic acid
- 4-Methylphenylboronic acid
Uniqueness: 3-Methoxy-4-methylphenylboronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids .
Propriétés
IUPAC Name |
(3-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGAGEBOUIODFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647885 | |
| Record name | (3-Methoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917757-15-4 | |
| Record name | (3-Methoxy-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


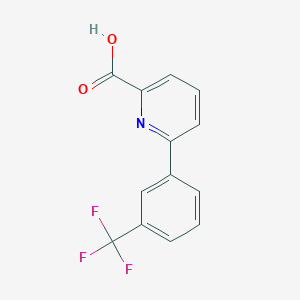
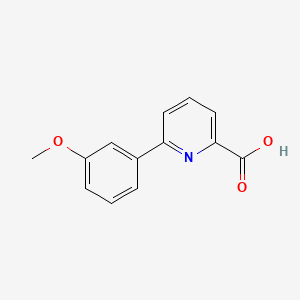
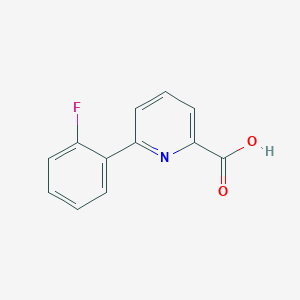
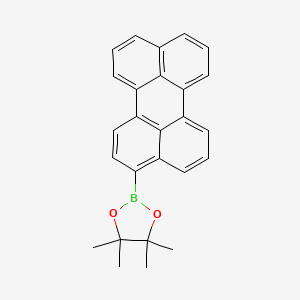
![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
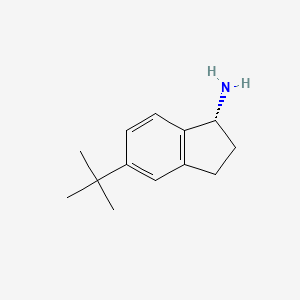
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
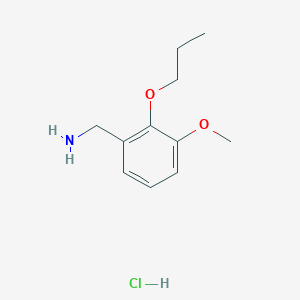
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
